molecular formula C20H24N4O4S B11990090 ethyl 2-{[3-methyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}butanoate

ethyl 2-{[3-methyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}butanoate

Cat. No.: B11990090
M. Wt: 416.5 g/mol
InChI Key: UCGYBQHVWRNOFG-UHFFFAOYSA-N
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Description

Ethyl 2-{[3-methyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}butanoate is a complex organic compound with the molecular formula C20H24N4O4S. This compound is part of the purine family, which is known for its significant biological activities. It is characterized by the presence of a purine ring system substituted with various functional groups, including an ethyl ester and a thioether linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[3-methyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}butanoate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the purine core, followed by the introduction of the thioether and ester functionalities. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[3-methyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}butanoate undergoes various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The purine ring can undergo nucleophilic substitution reactions, where the thioether group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium hydride, dimethylformamide

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted purine derivatives

Scientific Research Applications

Ethyl 2-{[3-methyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}butanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-{[3-methyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}butanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s purine core allows it to mimic natural substrates or inhibitors, thereby modulating the activity of these targets. The thioether and ester groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Ethyl 2-{[3-methyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}butanoate can be compared with other purine derivatives, such as:

    Adenosine: A naturally occurring purine nucleoside with significant biological roles.

    Caffeine: A stimulant that acts as an adenosine receptor antagonist.

    Theophylline: A bronchodilator used in the treatment of respiratory diseases.

The uniqueness of ethyl 2-{[3-methyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}butanoate lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C20H24N4O4S

Molecular Weight

416.5 g/mol

IUPAC Name

ethyl 2-[3-methyl-2,6-dioxo-7-(2-phenylethyl)purin-8-yl]sulfanylbutanoate

InChI

InChI=1S/C20H24N4O4S/c1-4-14(18(26)28-5-2)29-20-21-16-15(17(25)22-19(27)23(16)3)24(20)12-11-13-9-7-6-8-10-13/h6-10,14H,4-5,11-12H2,1-3H3,(H,22,25,27)

InChI Key

UCGYBQHVWRNOFG-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)OCC)SC1=NC2=C(N1CCC3=CC=CC=C3)C(=O)NC(=O)N2C

Origin of Product

United States

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